molecular formula C12H26BrO6P B606395 Bromo-PEG3-phosphonic acid diethyl ester CAS No. 1148026-98-5

Bromo-PEG3-phosphonic acid diethyl ester

Cat. No.: B606395
CAS No.: 1148026-98-5
M. Wt: 377.21
InChI Key: WDIGPIACFQMAGX-UHFFFAOYSA-N
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Description

Bromo-PEG3-phosphonic acid diethyl ester is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a bromine atom and a hydrophilic PEG chain, which enhances its solubility in aqueous media . The bromine atom acts as a good leaving group, making it suitable for substitution reactions .

Mechanism of Action

Target of Action

Bromo-PEG3-phosphonic acid diethyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains a bromine atom and a hydrophilic Polyethylene Glycol (PEG) chain . The size and electronegative properties of bromine make it a good leaving group, enabling it to participate in substitution reactions . The hydrophilic PEG chain increases the compound’s solubility in aqueous media .

Biochemical Pathways

As a linker in PROTACs, this compound plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade specific proteins .

Pharmacokinetics

The presence of the hydrophilic peg chain is known to increase the compound’s solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the degradation of target proteins when it is used as a linker in PROTACs . This can lead to various downstream effects depending on the specific target protein being degraded.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the leaving group ability of the bromine atom . Additionally, the temperature can impact the compound’s stability and reactivity .

Biochemical Analysis

Biochemical Properties

Bromo-PEG3-phosphonic acid diethyl ester plays a significant role in biochemical reactions as a PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a PROTAC linker . It forms a bridge between the E3 ubiquitin ligase ligand and the target protein ligand, enabling the formation of a ternary complex . This leads to the ubiquitination and subsequent degradation of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-PEG3-phosphonic acid diethyl ester can be synthesized through a multi-step process involving the reaction of PEG with phosphonic acid diethyl ester and bromine. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG3-phosphonic acid diethyl ester primarily undergoes substitution reactions due to the presence of the bromine atom. The compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized PEG derivatives, while oxidation reactions can produce PEG-based aldehydes or ketones .

Comparison with Similar Compounds

Similar Compounds

  • Bromo-PEG2-phosphonic acid diethyl ester
  • Bromo-PEG4-phosphonic acid diethyl ester
  • Bromo-PEG5-phosphonic acid diethyl ester

Uniqueness

Compared to its analogs, Bromo-PEG3-phosphonic acid diethyl ester offers a balance between hydrophilicity and chain length, making it particularly effective in enhancing the solubility and stability of PROTACs. Its unique structure allows for precise control over the degree of pegylation, ensuring optimal performance in various applications .

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIGPIACFQMAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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